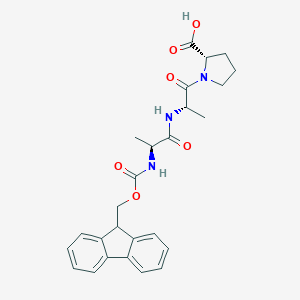
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a useful research chemical . It is a type of chemical entity with a molecular weight of 210.23 g/mol.
Synthesis Analysis
The traditional method for the preparation of 1-cyanoacetyl-3,5-dimethylpyrazole involves treating a solution of cyanoacethydrazide in dilute aqueous HCl with an alcoholic solution of acetylacetone . Recently, an improved procedure has been proposed, affording azolide 1 in 91% yield in an aqueous medium in the presence of catalytic amounts of HCl .Molecular Structure Analysis
The molecular formula of this compound is C10H14N2O3.Chemical Reactions Analysis
Cyanoacetylpyrazole 1 is the best reagent for accessing cyanoacetamides from heterocyclic amines with reduced nucleophilicity . The reactions of 2-aminothiazoles, 5-aminopyrazoles, 2-amino-1,3,4-thiadiazoles, and Gewald aminothiophenes with azolide 1 lead to the formation of the corresponding cyanoacetamides .Wissenschaftliche Forschungsanwendungen
AcPDMP has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various heterocyclic compounds, such as pyrrolidines, piperidines, and furans. In addition, it has been used in the synthesis of polymers and dyes. AcPDMP has also been used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. Furthermore, AcPDMP has been used in the synthesis of drugs, such as anticonvulsants and anti-inflammatory agents.
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity . This suggests that 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid may interact with its targets in a similar manner, leading to significant biological changes.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that this compound may affect pathways related to these diseases.
Pharmacokinetics
A related compound was found to have high solubility in saline at ph 7, which could impact its bioavailability .
Result of Action
Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
Factors such as ph could potentially impact the solubility and therefore the bioavailability of the compound .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using AcPDMP in lab experiments is its versatility. It can be used as a catalyst in a variety of organic reactions and can be used to synthesize a variety of heterocyclic compounds, polymers, dyes, and biologically active compounds. Furthermore, AcPDMP is relatively inexpensive and is readily available.
The main limitation of using AcPDMP in lab experiments is its low reactivity. AcPDMP is a relatively weak nucleophile and is not as reactive as other catalysts, such as sodium hydroxide. Furthermore, AcPDMP is not as effective in catalyzing the Knoevenagel condensation at higher temperatures.
Zukünftige Richtungen
There are several potential future directions for AcPDMP research. One potential direction is the development of more efficient and selective catalysts for organic reactions. Another potential direction is the development of more efficient methods for the synthesis of AcPDMP. Additionally, further research could be conducted to investigate the biochemical and physiological effects of AcPDMP. Finally, further research could be conducted to investigate the potential applications of AcPDMP in the synthesis of drugs and other biologically active compounds.
Synthesemethoden
AcPDMP is synthesized by a method known as the Knoevenagel condensation. This is a reaction between an aldehyde and an active methylene compound, such as malononitrile, to form a β-keto ester. In the case of AcPDMP, the aldehyde is 3,5-dimethylpyrazole-1-carboxaldehyde and the malononitrile is acetylmalononitrile. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and is typically performed at a temperature of 80-90°C. The reaction yields AcPDMP in good yield.
Eigenschaften
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-10(8(3)13)7(2)12(11-6)5-4-9(14)15/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLFKVOEQTWWDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349573 |
Source


|
| Record name | 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890596-67-5 |
Source


|
| Record name | 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)









